molecular formula C19H15ClN6O2S B2438774 N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868969-77-1

N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No. B2438774
CAS RN: 868969-77-1
M. Wt: 426.88
InChI Key: YVRDBBIBIZLEHC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15ClN6O2S and its molecular weight is 426.88. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticancer Activity : Derivatives of this compound, such as in the study by Wang et al. (2015), have demonstrated significant anticancer effects. A series of compounds were synthesized, replacing the acetamide group with an alkylurea moiety, showing potent antiproliferative activities against human cancer cell lines and reduced toxicity (Wang et al., 2015).

  • Antimicrobial Activity : In research by MahyavanshiJyotindra et al. (2011), N-substituted acetamide derivatives containing the [1,2,4]triazolo[4,3-b]pyridazin moiety were synthesized and screened for their antimicrobial properties, showing potential as antibacterial, antifungal, and antitubercular agents (MahyavanshiJyotindra et al., 2011).

  • Synthesis of Novel Derivatives : Karpina et al. (2019) developed a method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, indicating the compound's versatility for creating a diverse set of acetamides with potential pharmacological activities (Karpina et al., 2019).

  • Potential Anti-Diabetic Drugs : A study by Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, evaluating them as potential anti-diabetic medications. These compounds showed promising Dipeptidyl peptidase-4 (DPP-4) inhibition, which is significant in diabetes treatment (Bindu et al., 2019).

  • Structure Analysis and Theoretical Studies : Sallam et al. (2021) conducted a study on a pyridazine analog, focusing on its structure analysis, Density Functional Theory calculations, and energy frameworks, highlighting the importance of such compounds in medicinal chemistry (Sallam et al., 2021).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O2S/c1-28-15-3-2-13(20)10-14(15)22-17(27)11-29-18-5-4-16-23-24-19(26(16)25-18)12-6-8-21-9-7-12/h2-10H,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRDBBIBIZLEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

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